N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Description
This compound belongs to the class of carbohydrazide derivatives, characterized by a tetrahydroindazole core fused with a hydrazone-linked aromatic substituent. Its structure features a 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide backbone, with an (E)-configured 2,4-dihydroxyphenyl group at the hydrazone position. The presence of two hydroxyl groups at the 2- and 4-positions of the phenyl ring distinguishes it from analogs with methoxy, tert-butyl, or mixed hydroxy-methoxy substituents.
Properties
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-10-6-5-9(13(21)7-10)8-16-19-15(22)14-11-3-1-2-4-12(11)17-18-14/h5-8,20-21H,1-4H2,(H,17,18)(H,19,22)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYZTFGUFIAJLA-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide in the presence of a suitable solvent like ethanol or methanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:
Scientific Research Applications
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, inhibiting or modifying their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several derivatives reported in the literature, differing primarily in the substituents on the phenyl ring. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Electronic Effects: The 2,4-dihydroxyphenyl substituent in the target compound introduces strong electron-withdrawing effects due to hydroxyl groups, which may enhance interactions with polar biological targets (e.g., kinases or DNA) .
Solubility and Bioavailability :
- The tert-butylphenyl analog () exhibits higher lipophilicity (MW = 354.45 g/mol), favoring passive diffusion across lipid membranes but limiting aqueous solubility .
- The target compound’s dihydroxyphenyl group likely improves water solubility compared to tert-butyl or methoxy analogs, though this may vary with pH due to hydroxyl ionization .
Synthetic Accessibility :
- All analogs, including the target compound, are likely synthesized via acid-catalyzed condensation of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide with substituted benzaldehydes, as described in for related hydrazines .
Biological Activity
N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide, a compound featuring a complex structure, has garnered attention due to its potential biological activities. This article explores its biological activity through various studies and findings, highlighting its pharmacological implications.
Chemical Structure
The compound can be represented by the following chemical structure:
- Chemical Formula : C15H16N4O3
- Molecular Weight : 300.31 g/mol
Antitumor Activity
Recent studies have indicated that derivatives of indazole compounds exhibit significant antitumor properties. For instance, research on related indazole derivatives has shown inhibition against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Indazole Derivative A | HCT-116 (Colon Carcinoma) | 6.2 |
| Indazole Derivative B | T47D (Breast Cancer) | 27.3 |
These findings suggest that the structural features of indazole derivatives contribute to their cytotoxic effects on cancer cells .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Indazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. In vitro studies demonstrate that these compounds can significantly reduce inflammation markers in cell cultures .
Antimicrobial Activity
Antimicrobial properties have also been investigated in similar compounds. The presence of hydroxyl groups in the structure enhances the interaction with microbial membranes, leading to increased antimicrobial activity. Studies have shown that related hydrazone derivatives exhibit promising antibacterial effects against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications to the phenolic and hydrazone moieties have been shown to influence their potency and selectivity against various biological targets. For example:
- Hydroxyl Substituents : Increase solubility and bioavailability.
- Aromatic Rings : Enhance interactions with target proteins.
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of indazole derivatives and evaluated their antitumor activity against several cancer cell lines. The study found that specific modifications to the indazole core significantly enhanced cytotoxicity, indicating a promising avenue for drug development focused on cancer treatment .
Case Study 2: Anti-inflammatory Mechanism
A study conducted by Umesha et al. explored the anti-inflammatory mechanisms of hydrazone derivatives similar to our compound. The results indicated that these compounds inhibited NF-kB activation, leading to reduced expression of inflammatory markers in macrophages .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
